4,6,8-trimethyl-2-[(2-phenylethyl)sulfanyl]quinazoline
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Overview
Description
Preparation Methods
The synthesis of 4,6,8-trimethyl-2-[(2-phenylethyl)sulfanyl]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with a suitable thioether derivative . The reaction conditions often involve refluxing in a solvent such as methanol or ethanol, with the presence of a base like sodium hydroxide to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4,6,8-Trimethyl-2-[(2-phenylethyl)sulfanyl]quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
4,6,8-Trimethyl-2-[(2-phenylethyl)sulfanyl]quinazoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6,8-trimethyl-2-[(2-phenylethyl)sulfanyl]quinazoline involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit certain kinases involved in cell proliferation . The compound may induce apoptosis in cancer cells by disrupting key signaling pathways, leading to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
4,6,8-Trimethyl-2-[(2-phenylethyl)sulfanyl]quinazoline can be compared with other quinazoline derivatives such as:
These compounds share a common quinazoline core but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Properties
IUPAC Name |
4,6,8-trimethyl-2-(2-phenylethylsulfanyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-13-11-14(2)18-17(12-13)15(3)20-19(21-18)22-10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQVIKLVYJYMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCCC3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.